molecular formula C11H15ClN2O2 B8024494 2-(Piperazin-1-YL)benzoic acid hydrochloride

2-(Piperazin-1-YL)benzoic acid hydrochloride

Cat. No.: B8024494
M. Wt: 242.70 g/mol
InChI Key: CIULZFQLULWANM-UHFFFAOYSA-N
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Description

2-(Piperazin-1-YL)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2. It is a derivative of benzoic acid where a piperazine ring is attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Piperazin-1-YL)benzoic acid hydrochloride typically involves the reaction of piperazine with benzoic acid derivatives. One common method includes the following steps:

    Starting Materials: Benzoic acid and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

    Purification: The product is purified by recrystallization or chromatography techniques.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

2-(Piperazin-1-YL)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperazin-1-YL)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, affecting signal transduction processes.

Comparison with Similar Compounds

Similar compounds to 2-(Piperazin-1-YL)benzoic acid hydrochloride include:

    2-(Piperazin-1-YL)benzoic acid: Lacks the hydrochloride group but has similar chemical properties.

    3-(Piperazin-1-YL)benzoic acid: The piperazine ring is attached at a different position on the benzene ring, leading to different chemical behavior.

    4-(Piperazin-1-YL)benzoic acid: Another positional isomer with distinct properties.

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and potential biological activities compared to its isomers and analogs.

Properties

IUPAC Name

2-piperazin-1-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIULZFQLULWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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